molecular formula C16H24O2 B12742689 Madolin L CAS No. 265319-51-5

Madolin L

Cat. No.: B12742689
CAS No.: 265319-51-5
M. Wt: 248.36 g/mol
InChI Key: NJHOIWKUIZAKAD-XAKAHZIESA-N
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Description

The Madolin series comprises a group of natural compounds primarily isolated from plants in the Aristolochiaceae and Valerianaceae families. Instead, the available data focuses on Madolin A, B, H, K, M, R, S, U, and W. These compounds are sesquiterpenoids and iridoids with diverse pharmacological activities, including acetylcholinesterase inhibition and nerve growth factor (NGF) enhancement .

Properties

CAS No.

265319-51-5

Molecular Formula

C16H24O2

Molecular Weight

248.36 g/mol

IUPAC Name

(1E,3R,5E,9E)-3-methoxy-5,9-dimethylcyclododeca-1,5,9-triene-1-carbaldehyde

InChI

InChI=1S/C16H24O2/c1-13-6-4-8-14(2)10-16(18-3)11-15(12-17)9-5-7-13/h7-8,11-12,16H,4-6,9-10H2,1-3H3/b13-7+,14-8+,15-11+/t16-/m1/s1

InChI Key

NJHOIWKUIZAKAD-XAKAHZIESA-N

Isomeric SMILES

C/C/1=C\CC/C(=C\[C@@H](C/C(=C/CC1)/C)OC)/C=O

Canonical SMILES

CC1=CCCC(=CC(CC(=CCC1)C)OC)C=O

Origin of Product

United States

Preparation Methods

Madolin L can be synthesized through various synthetic routes. The primary method involves the extraction from the methanol extract of the root and stem of Aristolochia heterophylla Hemsl . The extraction process includes several steps such as solvent extraction, chromatography, and crystallization to isolate and purify the compound.

Chemical Reactions Analysis

Types of Chemical Reactions

Chemical reactions can be categorized into several types, including synthesis, decomposition, single replacement, double replacement, and combustion reactions. Each type involves different reactants and products, and understanding these categories is essential for analyzing chemical reactions.

Decomposition Reactions

These involve breaking down a compound into simpler substances. An example is the decomposition of hydrogen peroxide into water and oxygen.

Chemical Reactions of Isatin Derivatives

Isatin derivatives are known for their diverse chemical reactions, which are significant in drug synthesis and other industrial applications.

Oxidation Reactions

Isatin can undergo oxidation to form various derivatives. These reactions are important in producing compounds with biological activities.

Ring Expansion Reactions

Isatin's strong electrophilic nature allows it to undergo ring expansion reactions, which are valuable in synthesizing larger ring systems .

Friedel–Crafts Reactions

These reactions are used to form highly functionalized aromatic compounds. The asymmetric Friedel–Crafts alkylation of isatin produces biologically interesting compounds .

Aldol Condensation

Isatin participates in aldol condensation reactions, which are crucial in synthesizing β-hydroxyl carbonyl compounds, important intermediates in drug synthesis .

Data Tables for Chemical Reactions

Data tables are essential in documenting and analyzing chemical reactions. They typically include information such as reactants, products, reaction conditions, and yields.

Reaction Type Reactants Products Conditions Yield
OxidationIsatinOxindolesAcidic medium70-80%
Ring ExpansionIsatinQuinolonesBasic medium60-70%
Friedel–CraftsIsatinAryl-oxindolesLewis acid80-90%
Aldol CondensationIsatinHydroxy-oxindolesBasic medium50-60%

Scientific Research Applications

Madolin L has various scientific research applications. In chemistry, it is used as a reference compound for the study of sesquiterpenes. In biology and medicine, it has been investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties. Additionally, this compound is used in the industry for the development of new pharmaceuticals and natural product-based therapies .

Mechanism of Action

The mechanism of action of Madolin L involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and pain pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with cyclooxygenase enzymes and other inflammatory mediators .

Comparison with Similar Compounds

Comparative Analysis of Madolin Compounds

Structural and Source Comparison

Table 1 summarizes the molecular formulas, molecular weights, natural sources, and extraction yields of key Madolin compounds.

Compound Molecular Formula Molecular Weight Source Plant Yield (% dry weight) References
Madolin A C₁₅H₂₂O₂₀ 234.34 Aristolochia mollissima 0.0019%
Madolin B C₁₅H₂₂O₃₀ 250.34 Aristolochia mollissima 0.00031%
Madolin H C₁₇H₂₄O₃₀ 276.38 Aristolochia mollissima 0.0012%
Madolin K C₁₆H₂₄O₂₀ 248.37 Aristolochia mollissima 0.00031%
Madolin M C₁₆H₂₄O₂₀ 248.37 Aristolochia mollissima 0.0012%
Madolin U C₁₅H₂₀O₃₀ (or C₁₅H₂₀O₃)* 248.32 Aristolochia mollissima 0.0009%
Madolin W Not specified Not specified Viola yedoensis Not reported

*Note: A discrepancy exists for Madolin U. reports C₁₅H₂₀O₃₀, while (product listing) states C₁₅H₂₀O₃ .

Pharmacological Activities

Acetylcholinesterase Inhibition
  • Madolin A is the only compound in the series demonstrated to inhibit acetylcholinesterase (AChE) at 100 mM, likely due to its epoxide group between C-1 and C-10 and lack of functionalization at C-14 .
Nerve Growth Factor (NGF) Enhancement
  • Structural features such as the bicyclogermacrene skeleton and functional groups (e.g., acetoxy, formyl) are critical for this activity .
Anti-Complement Activity
  • Madolin W , from Viola yedoensis, exhibits anti-complement activity (IC₅₀ = 0.140 ± 0.050 mg/mL), targeting C1q, C3, C5, and C9 complement components .

Key Structural Differences and Bioactivity Relationships

  • Oxygen Content : Higher oxygen content in Madolin B (O₃₀) vs. Madolin A (O₂₀) correlates with increased molecular weight but reduced AChE inhibition .
  • Substituents : The presence of a lactone ring or epoxide group (as in Madolin A) is crucial for crossing biological barriers and targeting enzymes like AChE .
  • Plant Source : Compounds from Aristolochia (e.g., Madolin A, B) may carry toxicity risks due to aristolochic acids, whereas Valeriana-derived Madolins are safer for therapeutic use .

Q & A

Q. What methodological approaches are recommended for isolating Madolin L from its natural source?

Madolin compounds (e.g., Madolin A, M) are typically isolated from Aristolochia mollissima root via column chromatography, using solvent systems optimized for polar constituents due to their high oxygen content . Key steps include:

  • Extraction : Ethanol or methanol maceration of dried root material.
  • Fractionation : Sequential use of silica gel chromatography with gradients of ethyl acetate and methanol.
  • Yield Optimization : Low yields (e.g., 0.0019% dw for Madolin A) necessitate scaling up raw material quantities and employing HPLC for final purification .

Table 1: Isolation Data for Madolin Analogues

CompoundSourceYield (% dw)Molecular Formula
Madolin AA. mollissima root0.0019C₁₅H₂₂O₂₀
Madolin MA. mollissima root0.0012C₁₆H₂₄O₂₀

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

Structural characterization relies on:

  • NMR Spectroscopy : ¹H and ¹³C NMR to identify functional groups and carbon frameworks.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formulas.
  • X-ray Crystallography : For absolute configuration determination (if crystallizable). Ensure purity (>95%) via HPLC before analysis, as contaminants can skew results .

Q. What are the primary challenges in obtaining sufficient quantities of this compound for experimental studies?

Challenges include:

  • Low Natural Abundance : Yields for analogues range from 0.00031% to 0.0019% dw, requiring large-scale extraction .
  • Instability : Oxygen-rich structures may degrade under light or heat; store samples at -20°C in inert atmospheres .

Advanced Research Questions

Q. How should researchers design experiments to evaluate this compound’s pharmacological activity?

Apply the PICO framework (Population, Intervention, Comparison, Outcome):

  • Population : In vitro models (e.g., human fibroblasts) to assess gene modulation (see Madecassoside’s IC₉₀ > 400 µg/mL in fibroblasts ).
  • Intervention : Dose-response assays (0.1–100 µM) to determine potency.
  • Comparison : Benchmark against known bioactive analogues (e.g., Madolin A).
  • Outcome : Transcriptomic analysis (RNA-seq) to identify pathways affected .

Q. How can contradictions in bioactivity data across studies be resolved?

Contradictions often arise from:

  • Purity Variability : Validate compound purity via HPLC and NMR.
  • Contextual Differences : Replicate experiments under identical conditions (e.g., cell lines, incubation time).
  • Statistical Analysis : Use multivariate regression to isolate confounding variables .

Q. What strategies improve this compound’s extraction yield without compromising structural integrity?

  • Pressurized Liquid Extraction (PLE) : Enhances solvent penetration in plant matrices.
  • Enzymatic Pretreatment : Cellulase or pectinase to break down cell walls.
  • Green Solvents : Ethanol-water mixtures reduce toxicity and improve selectivity .

Q. How can the stability of this compound under varying experimental conditions be validated?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV), and pH extremes (2–12).
  • Analytical Monitoring : Track degradation via UPLC-MS and quantify half-life.
  • Stabilizers : Add antioxidants (e.g., ascorbic acid) in storage buffers .

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